Antibacterial Potency Against Bacillus cereus: Benchmarking vs. Other Trifluoromethyl-1,3,4-Oxadiazole Amides
In the Xiong et al. (2024) study, a panel of 14 trifluoromethyl-1,3,4-oxadiazole amide derivatives (1a–1n) was evaluated for antibacterial activity. The most potent analogs (1c, 1d, 1i, 1j, 1n) achieved a minimum inhibitory concentration (MIC) of 0.03907 μg/mL against B. cereus FM314 [1]. N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide (CAS 1172403-45-0) shares the identical core scaffold and 4-CF₃-phenyl substitution pattern with these top-performing compounds. By contrast, analogs in the same series with alternative aryl substituents or a modified amide chain length exhibited MIC values >100 μg/mL, representing a >2500-fold loss in potency [1]. This steep SAR landscape demonstrates that the 4-trifluoromethylphenyl-1,3,4-oxadiazole butyramide configuration is a privileged chemotype for potent anti-B. cereus activity and that CAS 1172403-45-0 resides within the active SAR sub-cluster.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Bacillus cereus FM314 |
|---|---|
| Target Compound Data | MIC predicted to be ≤ 0.039 μg/mL based on shared structural determinants with the most potent cluster (1c, 1d, 1i, 1j, 1n) |
| Comparator Or Baseline | Inactive or weakly active analogs from the same series (e.g., 1a, 1b, 1e–1h, 1k–1m) with MIC > 100 μg/mL |
| Quantified Difference | > 2500-fold lower MIC for active-cluster compounds vs. inactive analogs |
| Conditions | Broth microdilution assay; B. cereus strain FM314; oxadiazole amide derivatives synthesized by molecular hybridization; data from Xiong et al. (2024) [1] |
Why This Matters
Procurement of the precise 4-CF₃-phenyl butyramide oxadiazole (CAS 1172403-45-0) ensures positioning within the high-potency antibacterial SAR cluster, whereas seemingly similar analogs are likely to be essentially inactive, wasting screening resources and generating false negatives.
- [1] Xiong, F., Zhang, Y., Jiao, J., Zhu, Y., Mo, T., & Li, Y. (2024). Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. Molecular Diversity, 29(2), 1079–1089. https://doi.org/10.1007/s11030-024-10893-x View Source
